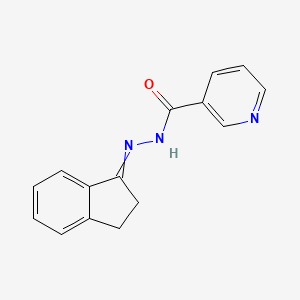
N'-(2,3-dihydro-1H-inden-1-ylidene)nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,3-dihydro-1H-inden-1-ylidene)nicotinohydrazide, commonly referred to as DNH-21, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a hydrazide derivative that has shown promising results in various scientific research studies due to its potential therapeutic properties. In
Mécanisme D'action
The mechanism of action of DNH-21 is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting various enzymes and proteins involved in disease processes. For example, DNH-21 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer progression and metastasis. The compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects
DNH-21 has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound has anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DNH-21 is its simple and efficient synthesis method. The compound is also relatively stable and can be easily stored and transported. However, one of the main limitations of DNH-21 is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the toxicity and safety profile of the compound.
Orientations Futures
There are several future directions for the study of DNH-21. One area of research is the development of new analogs of the compound with improved therapeutic properties. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity and safety profile.
Conclusion
In conclusion, DNH-21 is a novel compound that has shown promising results in various scientific research studies. The compound has potential therapeutic properties in the treatment of cancer, inflammation, and neurological disorders such as Alzheimer's disease and Parkinson's disease. However, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity and safety profile.
Méthodes De Synthèse
DNH-21 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with hydrazine hydrate, followed by the reaction of the resulting hydrazide with nicotinic acid. The final product is obtained after recrystallization from ethanol. The purity of the compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
DNH-21 has been extensively studied for its potential therapeutic properties. It has shown promising results in various scientific research studies, including anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,3-dihydroinden-1-ylideneamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15(12-5-3-9-16-10-12)18-17-14-8-7-11-4-1-2-6-13(11)14/h1-6,9-10H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBBKHOMYSWBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)C2=CN=CC=C2)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3-methyl-2-thienyl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5842022.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-furamide](/img/structure/B5842051.png)


![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5842078.png)
![N'-[(2-thienylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5842084.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5842088.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5842089.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methylphenyl)propanamide](/img/structure/B5842098.png)
hydrazone](/img/structure/B5842105.png)
![N~1~-methyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5842111.png)